molecular formula C30H20 B1507085 [5]Cycloparaphenylene CAS No. 96100-94-6

[5]Cycloparaphenylene

Cat. No. B1507085
CAS RN: 96100-94-6
M. Wt: 380.5 g/mol
InChI Key: CPWZIBNNYXGKBU-UHFFFAOYSA-N
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Description

“5Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . These strained, all sp2 hybridized macrocycles, have size-dependent optical and electronic properties that are the most dynamic at the smallest size regime where n = 5–12 .


Synthesis Analysis

The synthesis of “5Cycloparaphenylene” has been a challenging task due to the ring strain incurred from forcing benzene rings out of planarity . The first successful synthesis was reported in 2008 . The synthetic methodology involved the use of cyclohexa-1,4-dienes which are closer in oxidation state to the desired phenylene .


Chemical Reactions Analysis

The chemical reactions involving “5Cycloparaphenylene” are unique due to the highly unusual properties of these molecules in comparison to their linear oligoarene analogues . The reactions are driven by the highly unusual properties of these molecules in comparison to their linear oligoarene analogues .


Physical And Chemical Properties Analysis

“5Cycloparaphenylene” has size-dependent optical and electronic properties that are the most dynamic at the smallest size regime where n = 5–12 . As the size of the CPP decreases the HOMO-LUMO gap also decreases .

Scientific Research Applications

Optical and Electronic Properties

  • Size-Dependent Properties : [5]-[12]Cycloparaphenylenes exhibit dynamic optical and electronic properties that are particularly pronounced in the smaller size regime, including [5]CPP. These properties are attributed to their strained, all sp(2) hybridized macrocycles structure (Darzi & Jasti, 2015).

Photophysics and Fluorescence

  • Exciton Dynamics and Fluorescence : A study utilizing time-dependent density functional theory and excited state dynamics simulations revealed that cycloparaphenylenes, including [5]CPP, have unique optoelectronic properties. These include self-trapping of excitons and efficient fluorescence, making them superior fluorophores (Adamska et al., 2014).

Structural Analysis

  • Crystal Structure : The crystal structure of various cycloparaphenylenes, including [5]CPP, has been elucidated, providing insights into their molecular configuration and potential applications in materials science (Kayahara et al., 2014).

Molecular Modeling and Topology

  • Molecular Topology : Cycloparaphenylene molecules, including [5]CPP, have been studied for their molecular topology, which is crucial for understanding their chemical and physical properties. This research is essential for predictive quantitative structure-activity and property relationship (QSAR/QSPR) modeling (Prabhu et al., 2021).

Nanotechnology and Materials Science

  • Carbon Nanohoops and Applications : [5]CPP, as a carbon nanohoop, has potential applications in nanotechnology. Its unique physical properties, such as size-dependent optoelectronics and host-guest properties, make it suitable for diverse applications in this field (Leonhardt & Jasti, 2019).

Mechanism of Action

Mechanism of Action of 5Cycloparaphenylene

Future Directions

The past decade has witnessed a remarkable advancement in “5Cycloparaphenylene” research, from synthetic methodology to optoelectronic investigations . Future work will continuously include the ongoing study of the development and application of "5Cycloparaphenylene" .

properties

IUPAC Name

hexacyclo[16.2.2.22,5.26,9.210,13.214,17]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20/c1-2-22-4-3-21(1)23-5-7-25(8-6-23)27-13-15-29(16-14-27)30-19-17-28(18-20-30)26-11-9-24(22)10-12-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWZIBNNYXGKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C1C=C2)C=C6)C=C5)C=C4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5]Cycloparaphenylene
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[5]Cycloparaphenylene
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